

# Navigating Niraparib Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest							
Compound Name:	Niraparib hydrochloride						
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#### For Immediate Release

[City, State] – December 8, 2025 – In a significant resource for the scientific community, this technical guide provides an in-depth analysis of the solubility of **niraparib hydrochloride**, a critical poly (ADP-ribose) polymerase (PARP) inhibitor, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized repository of quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathways.

Niraparib, marketed as Zejula®, is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are integral to the repair of single-strand DNA breaks. Its clinical efficacy, particularly in the treatment of ovarian, fallopian tube, and primary peritoneal cancers, has made it a subject of extensive research. A thorough understanding of its solubility is paramount for the design of in vitro assays, formulation development, and preclinical studies.

## Quantitative Solubility of Niraparib Hydrochloride

The solubility of **niraparib hydrochloride** in various organic solvents is a critical parameter for its laboratory application. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the specific salt form, crystalline structure (polymorphism), temperature, and the purity of both the solute and the solvent. Discrepancies in reported values can often be attributed to these variables.



Solvent	Chemical Formula	Solubility (mg/mL)	Molar Solubility (mM)	Notes
Dimethyl Sulfoxide (DMSO)	C₂H6OS	31.25 - 65.63	87.57 - 183.92	Multiple sources report high solubility, with some variation.  [1][2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.  [3]
Ethanol (EtOH)	C₂H₅OH	60 - 64	168.13 - 179.34	Good solubility reported.[2][3]
Methanol (MeOH)	СН₃ОН	Slightly Soluble	Data not available	Precise quantitative data is not readily available in the literature.
Water	H₂O	Insoluble	Data not available	Generally reported as insoluble or not soluble.[4] The aqueous free base has a solubility of 0.7 to 1.1 mg/mL.[5][6] One source predicts a solubility of 0.0149 mg/mL for the



				hydrochloride salt.[7]
Isopropanol	C₃H <sub>8</sub> O	Data not available	Data not available	-
Acetone	C₃H <sub>6</sub> O	Data not available	Data not available	-
Acetonitrile (ACN)	C₂H₃N	Data not available	Data not available	-
Tetrahydrofuran (THF)	C4H8O	Data not available	Data not available	-
Dimethylformami de (DMF)	C <sub>3</sub> H <sub>7</sub> NO	Data not available	Data not available	-

Molecular Weight of Niraparib Hydrochloride: 356.85 g/mol

# **Experimental Protocols for Solubility Determination**

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing thermodynamic solubility. Below is a generalized protocol representative of this method.

# Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of **niraparib hydrochloride** in a given organic solvent at a specified temperature.

#### Materials:

- Niraparib hydrochloride powder
- High-purity organic solvents (e.g., DMSO, ethanol)



- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
   and UV detector
- Volumetric flasks and pipettes
- Analytical balance

### Procedure:

- Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
- Sample Preparation: Add an excess amount of niraparib hydrochloride to a glass vial. The
  excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Add a known volume of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
- Agitation: Place the vial in an orbital shaker set to a constant speed and temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium.
   This can range from 24 to 72 hours.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

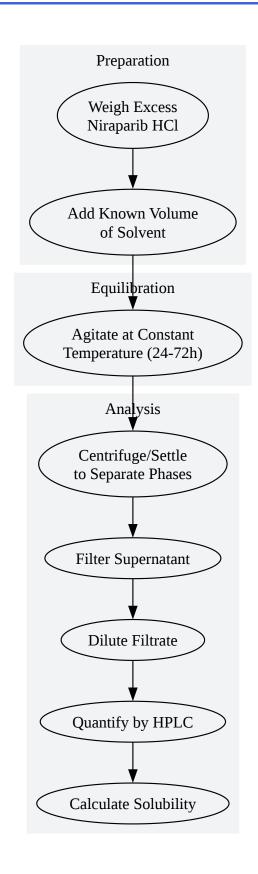






- Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of **niraparib hydrochloride**. A UV detector set to the wavelength of maximum absorbance for niraparib (e.g., ~240 nm) is typically used.
- Calculation: Calculate the solubility of **niraparib hydrochloride** in the solvent based on the measured concentration and the dilution factor.





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Synthetic lethality induced by Niraparib.



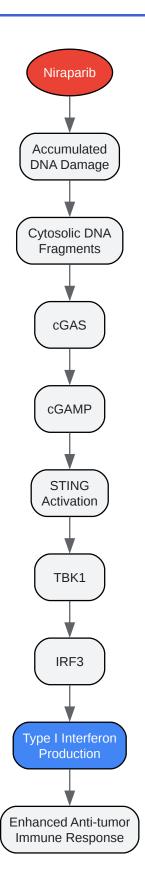
## Foundational & Exploratory

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Recent research has also shed light on the immunomodulatory effects of PARP inhibitors. Niraparib has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of DNA damage can lead to the formation of micronuclei and cytosolic DNA fragments. These are detected by cGAS, which then synthesizes cGAMP, cGAMP, in turn, activates STING, leading to the production of type I interferons and other inflammatory cytokines. This process can enhance the anti-tumor immune response.

Niraparib's Activation of the cGAS-STING Pathway





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Niraparib's role in immune signaling.



This technical guide serves as a foundational resource for researchers working with **niraparib hydrochloride**. The provided data and protocols are intended to facilitate experimental design and accelerate the pace of discovery in the ongoing effort to leverage PARP inhibitors for cancer therapy.

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